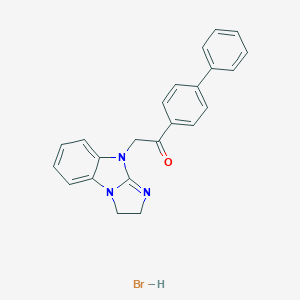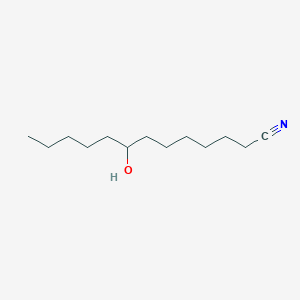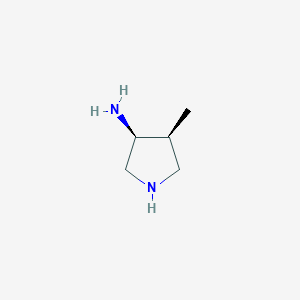
(3S,4S)-4-Methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Methylpyrrolidin-3-amine is a chiral amine that has gained widespread attention in the scientific community due to its diverse range of applications. It is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism Of Action
The mechanism of action of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in viral replication, bacterial cell wall synthesis, and cancer cell proliferation. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to modulate neurotransmitter release in the brain, suggesting a potential role in the treatment of neurological disorders.
Biochemical And Physiological Effects
((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit viral replication, bacterial cell wall synthesis, and cancer cell proliferation. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to modulate neurotransmitter release in the brain, suggesting a potential role in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine in lab experiments include its high yields and enantiomeric purity, making it a popular chiral building block. Additionally, its diverse range of applications and promising pharmacological activity make it a valuable lead compound for drug discovery. However, limitations include the potential toxicity of the compound and the need for specialized equipment and expertise to handle chiral compounds.
Future Directions
For (((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine research include the development of new synthetic routes to improve yields and enantiomeric purity, the identification of new pharmacological targets for drug discovery, and the investigation of its potential role in the treatment of neurological disorders. Additionally, the use of (((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine as a chiral building block in the synthesis of complex compounds is an area of active research.
Synthesis Methods
The synthesis of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine involves the reaction of (S)-malic acid with methylamine. The reaction proceeds through a diastereomeric salt intermediate, which is subsequently reduced with sodium borohydride to yield the desired chiral amine. This method has been optimized to provide high yields and enantiomeric purity, making it a popular route for the synthesis of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine.
Scientific Research Applications
((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has found widespread use in scientific research due to its diverse range of applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to exhibit antiviral, antibacterial, and anticancer activity, making it a promising lead compound for drug discovery.
properties
CAS RN |
149714-40-9 |
|---|---|
Product Name |
(3S,4S)-4-Methylpyrrolidin-3-amine |
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
SLTMFXXAJKCIPQ-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1N |
SMILES |
CC1CNCC1N |
Canonical SMILES |
CC1CNCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



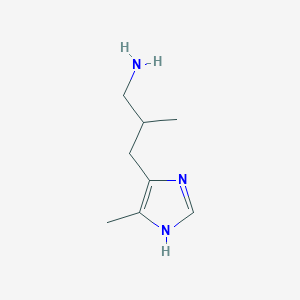
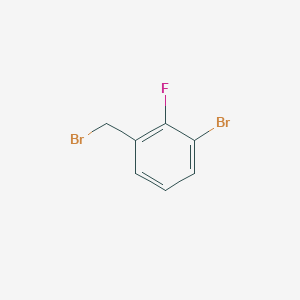
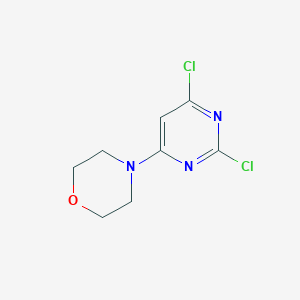
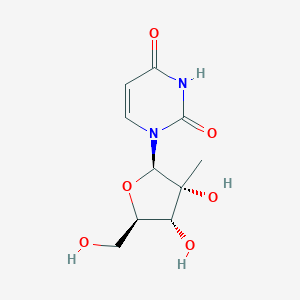
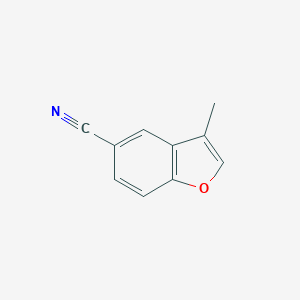
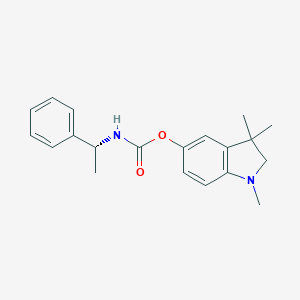
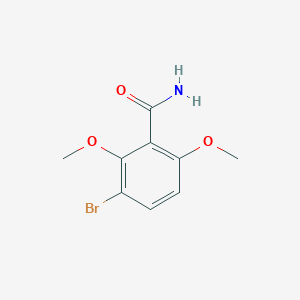
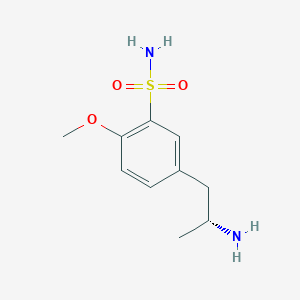
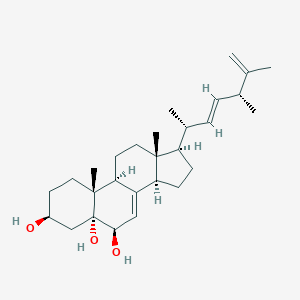
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
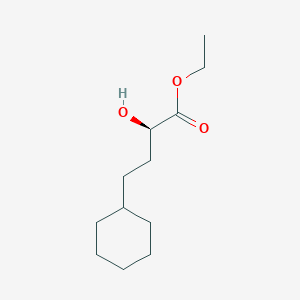
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)
